![molecular formula C18H21NOS3 B15038521 2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B15038521.png)
2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
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Overview
Description
2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound with a unique structure that includes multiple methyl groups and a thioxo group
Preparation Methods
The synthesis of 2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves a multi-step process. One common method includes the Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride, followed by cyclization with phosphoric acid . This method ensures the correct positioning of the acetyl group and yields a mixture of diastereomers.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Cyclization: Cyclization reactions can be induced under acidic or basic conditions to form different ring structures.
Common reagents used in these reactions include aluminum chloride, phosphoric acid, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group plays a crucial role in binding to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include modulation of metabolic or signaling pathways.
Comparison with Similar Compounds
Biological Activity
The compound 2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a derivative of the dithioloquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of dithioloquinoline exhibit a range of biological activities including antitumor , antimicrobial , and anti-inflammatory properties. The specific compound in focus has been evaluated for its effects on several biological pathways.
Antitumor Activity
A study utilizing molecular modeling and computer screening identified several derivatives of dithioloquinoline with significant antitumor activity. The compound demonstrated notable inhibition against various kinases involved in cancer progression:
Kinase | IC50 (μM) |
---|---|
JAK3 | 0.36 |
NPM1-ALK | 0.54 |
cRAF[Y340D][Y341D] | 0.78 |
These results suggest that the compound may serve as a promising lead for developing new anticancer therapeutics .
Antimicrobial Activity
The antimicrobial efficacy of dithioloquinoline derivatives has also been explored. In comparative studies, certain derivatives showed enhanced activity against bacterial strains exceeding that of standard antibiotics like ampicillin and streptomycin. Notably, the compound exhibited antifungal activity surpassing reference drugs such as ketoconazole .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicated that it could inhibit key inflammatory pathways comparable to established anti-inflammatory drugs like indomethacin. This activity was confirmed through experimental assays measuring the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression .
Case Studies
One notable case study involved the synthesis and evaluation of various dithioloquinoline derivatives. The study highlighted that compounds with specific structural modifications could enhance biological activity significantly. The synthesized derivatives were subjected to high-throughput screening for their inhibitory effects on cancer cell lines and inflammatory responses.
Properties
Molecular Formula |
C18H21NOS3 |
---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
2-methyl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-9(2)16(20)19-14-11(4)7-10(3)8-12(14)13-15(18(19,5)6)22-23-17(13)21/h7-9H,1-6H3 |
InChI Key |
YZEWDOAIMZCFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C(C)C)(C)C)SSC3=S)C |
Origin of Product |
United States |
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